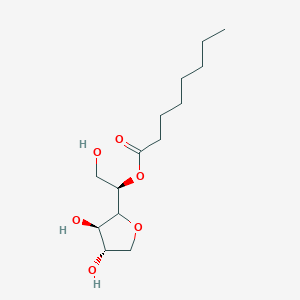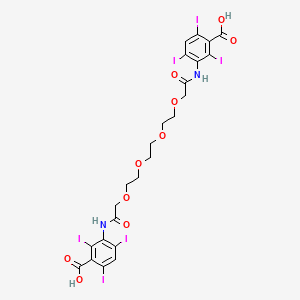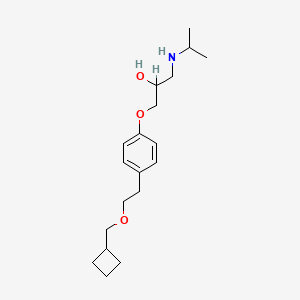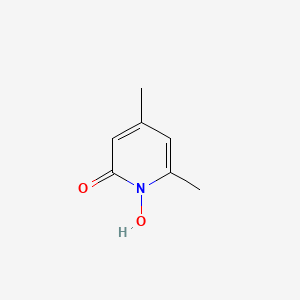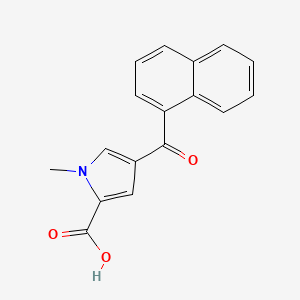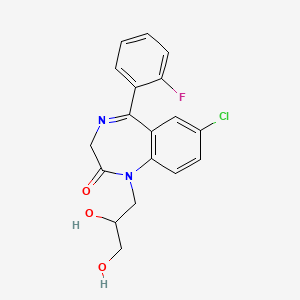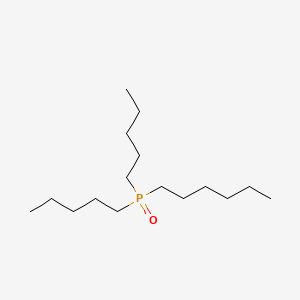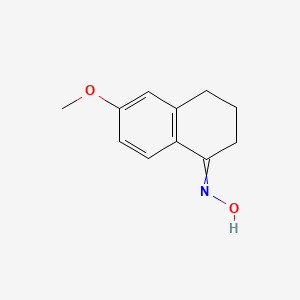
Oxime de 6-méthoxy-1-tétralone
Vue d'ensemble
Description
6-Methoxy-1-tetralone oxime is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tetralone, which is a bicyclic organic compound that is widely used in the synthesis of various drugs and natural products.
Applications De Recherche Scientifique
Réactivateurs de l’acétylcholinestérase
Les composés oximes, y compris l’« oxime de 6-méthoxy-1-tétralone », ont été étudiés pour leurs rôles importants en tant que réactivateurs de l’acétylcholinestérase. Ces composés sont utilisés comme thérapies pour un certain nombre de maladies, soulignant leur importance dans la recherche médicale et les applications pharmaceutiques .
Synthèse d’hétérocycles
L’« this compound » sert de bloc de construction flexible dans la synthèse de structures d’hétérocycles. Ces structures sont cruciales dans le développement de divers hétérocycles contenant de l’azote, du soufre et de l’oxygène, qui sont des structures fondamentales dans de nombreux produits pharmaceutiques .
Synthèse chimique
Ce composé est utilisé dans des processus de synthèse chimique tels que l’isopropylation, qui implique l’introduction d’un groupe isopropyle dans les cycles aromatiques. Cette modification peut conduire à la création de nouveaux composés ayant des applications potentielles en science des matériaux et en recherche chimique .
Recherche en sciences de la vie
Les scientifiques ont l’expérience de l’utilisation de l’« this compound » dans divers domaines de la recherche en sciences de la vie. Cela inclut des études sur les processus cellulaires, les systèmes biologiques et potentiellement comme réactif dans les tests biochimiques .
Recherche en science des matériaux
En science des matériaux, l’« this compound » peut être utilisée pour explorer les propriétés de nouveaux matériaux ou comme précurseur dans la synthèse de nouveaux matériaux présentant des caractéristiques uniques .
Demandes de brevets
Le composé a été mentionné dans des demandes de brevet, ce qui indique son utilisation potentielle dans les processus industriels et le développement de nouvelles méthodes de synthèse qui pourraient améliorer le rendement et l’efficacité .
Recherche thérapeutique
Il existe également des recherches sur les applications thérapeutiques des composés oximes, y compris les traitements potentiels pour des affections comme la polyarthrite rhumatoïde, ce qui montre la pertinence du composé dans la recherche biomédicale .
Mécanisme D'action
Target of Action
It has been found that similar compounds can interact with theserotonin (5-HT) system .
Mode of Action
It has been observed that similar compounds caninhibit the high-affinity uptake of serotonin (5-HT) and increase the potassium-evoked release of 5-HT . This suggests that 6-Methoxy-1-tetralone oxime might interact with its targets in a similar manner, altering the serotonin levels in the system.
Biochemical Pathways
Given its potential interaction with the serotonin system , it may influence pathways related to mood regulation, sleep, appetite, and other physiological processes that serotonin typically regulates.
Result of Action
Based on its potential interaction with the serotonin system , it might influence various physiological processes, including mood regulation, sleep, and appetite.
Analyse Biochimique
Biochemical Properties
6-Methoxy-1-tetralone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, 6-Methoxy-1-tetralone oxime can act as a nucleophile, reacting with aldehydes and ketones to form stable oxime derivatives . This interaction is crucial in biochemical assays and synthetic applications, where the formation of oximes is a key step. Additionally, 6-Methoxy-1-tetralone oxime has been shown to interact with specific biomolecules, such as hydroxylamine, leading to the formation of oxime adducts .
Cellular Effects
The effects of 6-Methoxy-1-tetralone oxime on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6-Methoxy-1-tetralone oxime can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, it has been observed to affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby altering cellular metabolism and promoting cell death in malignant cells .
Molecular Mechanism
The molecular mechanism of 6-Methoxy-1-tetralone oxime involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, 6-Methoxy-1-tetralone oxime can inhibit the activity of certain enzymes by forming stable oxime adducts, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1-tetralone oxime can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that 6-Methoxy-1-tetralone oxime can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cell signaling and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 6-Methoxy-1-tetralone oxime vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as apoptosis in cancer cells, without causing significant toxicity . At higher doses, 6-Methoxy-1-tetralone oxime can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
6-Methoxy-1-tetralone oxime is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . The metabolic flux of 6-Methoxy-1-tetralone oxime can influence the levels of metabolites in cells, thereby affecting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 6-Methoxy-1-tetralone oxime within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cell, 6-Methoxy-1-tetralone oxime can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-Methoxy-1-tetralone oxime is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 6-Methoxy-1-tetralone oxime within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
N-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(10)12-13/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPLWBMPKVIAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410648 | |
| Record name | 6-Methoxy-1-tetralone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54951-36-9 | |
| Record name | 6-Methoxy-1-tetralone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


